2-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE typically involves the reaction of 4-methylpiperazine with phenylmagnesium bromide. The reaction is carried out in an anhydrous environment, often using tetrahydrofuran (THF) as the solvent . The reaction conditions must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the hazardous nature of the reagents and the product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool for modifying biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This property makes it useful in modifying other molecules and studying reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A related compound used in similar types of reactions.
4-Methylpiperazine: Another compound with a similar structure and reactivity.
Uniqueness
2-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE is unique due to its combination of a phenyl group and a 4-methylpiperazine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
magnesium;1-methyl-4-(phenylmethyl)piperazine;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2.BrH.Mg/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h2-5H,7-11H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPXDTCLZROWRH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrMgN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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